Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

Catalog No.
S773652
CAS No.
1838-39-7
M.F
C12H21NO4
M. Wt
243.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

CAS Number

1838-39-7

Product Name

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

Molecular Formula

C12H21NO4

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2/h10H,3-9H2,1-2H3

InChI Key

OBXXSRPAQLOXJN-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1CCC(CC1)C(=O)OCC

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C(=O)OCC

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a chemical compound with the molecular formula C12_{12}H21_{21}N O4_4 and a molecular weight of approximately 243.303 g/mol. This compound features a piperidine ring substituted with an ethoxycarbonyl group and an acetate moiety, making it a member of the piperidine derivatives. Its structure allows for diverse reactivity and biological activity, which has garnered interest in various fields, including medicinal chemistry and organic synthesis .

, primarily due to the presence of the ethoxycarbonyl and acetate functional groups. Key reactions include:

  • Esterification: It can undergo esterification reactions, where it reacts with alcohols to form new esters.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding acid and alcohol.
  • Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Research indicates that Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways. Some studies suggest its role in antiproliferative effects against certain cancer cell lines, indicating potential applications in cancer therapy . Additionally, its interactions with neurotransmitter systems may suggest neuropharmacological effects.

The synthesis of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate typically involves several steps:

  • Formation of Piperidine Derivative: The initial step often includes the formation of piperidine from appropriate precursors.
  • Esterification: The piperidine derivative is then reacted with ethyl chloroacetate or a similar reagent to introduce the ethoxycarbonyl group.
  • Acetylation: Finally, acetylation is performed using acetic anhydride or acetyl chloride to yield Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate.

Each step requires careful control of reaction conditions to maximize yield and purity .

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate has several notable applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Biochemical Research: Due to its biological activity, it is utilized in research settings to study enzyme interactions and metabolic pathways.
  • Potential Drug Development: Its antiproliferative properties make it a candidate for further investigation in cancer treatment strategies .

Studies have demonstrated that Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate interacts with multiple biological targets. These interactions can modulate enzyme activity and influence signaling pathways. For instance, its ability to inhibit specific enzymes involved in metabolic processes suggests potential therapeutic applications. Additionally, ongoing research is exploring its effects on neurotransmitter systems, which could open avenues for neuropharmacological applications .

Several compounds share structural similarities with Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid188792-67-80.94
1-Boc-4-Methylpiperidine-4-carboxylic acid189321-63-90.94
1-(tert-Butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid1346599-08-30.93
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid1352882-80-40.93
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid871727-05-80.93

These compounds differ primarily in their substituents on the piperidine ring or the nature of their carboxylic acid derivatives, influencing their reactivity and biological activity. Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate's unique combination of functional groups allows for distinct chemical behavior and biological interactions compared to these similar compounds .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (85.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1838-39-7

Wikipedia

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

Dates

Modify: 2023-08-15

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